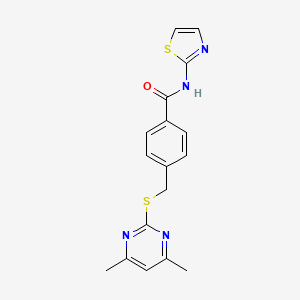

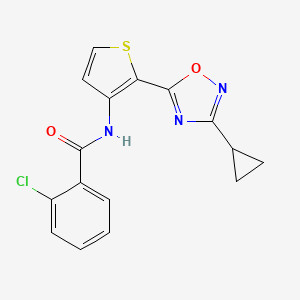

![molecular formula C17H16N2O2S B2506691 N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide CAS No. 1385452-79-8](/img/structure/B2506691.png)

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide" is a heterocyclic amide derivative that has not been directly described in the provided papers. However, similar compounds with cyanoacetamide moieties and heterocyclic structures have been synthesized and studied for their potential biological activities, including antitumor, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of cyanoacetamide derivatives with various reagents to form heterocyclic structures such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These reactions often proceed via regioselective attacks and/or cyclization, with some employing one-pot reactions under mild conditions for convenience and high yield . For example, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives can lead to the formation of N-cyanothiophen-2-yl acetamides .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Crystallographic studies reveal the conformation of rings and the planarity of certain moieties within the molecules . Computational methods like density functional theory (DFT) are also used to investigate the electronic properties and predict the reactivity of these molecules .

Chemical Reactions Analysis

The cyanoacetamide moiety in these compounds is highly reactive, allowing for further chemical transformations. The reactivity patterns include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of synthesized products . These reactions are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as cyano, amide, and heterocyclic rings contributes to their reactivity and potential biological activity. The compounds exhibit a range of interactions, including hydrogen bonding, stacking, and halogen bonding, which can be quantitatively analyzed using Hirshfeld surface analysis . Theoretical calculations provide insights into the electrophilic and nucleophilic nature of these molecules, as well as their thermodynamic properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Studies have shown the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, exhibit promising in vitro antibacterial and antifungal activities. Such research highlights the compound's potential in developing new antimicrobial agents (Darwish et al., 2014).

Antitumor Activities

Another aspect of research focuses on synthesizing different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, from similar precursors. These studies explore the compounds' antitumor activities, revealing high inhibitory effects on various human cancer cell lines. The simplicity of the synthetic procedures and the compounds' diversity highlight their significance for further biological investigations (Shams et al., 2010).

Optical Properties and Applications

Research into the optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, derived from similar chemical structures, has shown moderate to high fluorescence quantum yields. These findings suggest potential applications in invisible ink dyes and other areas requiring specific optical characteristics (Bogza et al., 2018).

Transamination and Molecular Structure Studies

The transamination of cyanothioacetamide with morpholine, leading to compounds with specific molecular and crystal structures, represents another research dimension. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in synthesizing more complex heterocyclic compounds (Dyachenko et al., 2012).

Mécanisme D'action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene-based compounds interact with their targets to induce a variety of biological effects . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .

Biochemical Pathways

Thiophene-based compounds are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of biological and physiological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Propriétés

IUPAC Name |

N-[cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZVXDMZVZSKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)